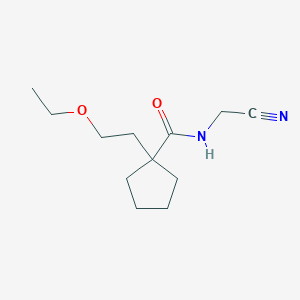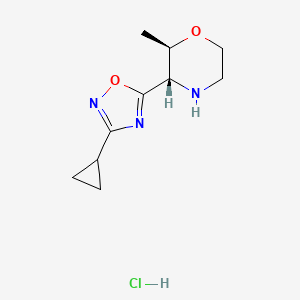
(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride is a chemical compound with a unique structure that includes a morpholine ring substituted with a cyclopropyl-1,2,4-oxadiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment to the morpholine ring. Common reagents used in these reactions include cyclopropylamine, carboxylic acids, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions vary depending on the type of reaction but often involve the use of solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the desired biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine: The non-hydrochloride form of the compound.
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine: A similar compound lacking the methyl group.
2-methylmorpholine: A simpler compound with a similar morpholine ring structure.
Uniqueness
(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride is unique due to the presence of both the cyclopropyl-1,2,4-oxadiazole moiety and the methyl-substituted morpholine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-6-8(11-4-5-14-6)10-12-9(13-15-10)7-2-3-7;/h6-8,11H,2-5H2,1H3;1H/t6-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWZUGLZHOEXPF-HNJRQZNRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C2=NC(=NO2)C3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C2=NC(=NO2)C3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)

![1-(4-FLUOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE](/img/structure/B2637170.png)
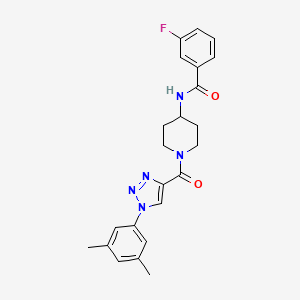
![4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2637173.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2637174.png)
![4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B2637177.png)
![(2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile](/img/structure/B2637180.png)
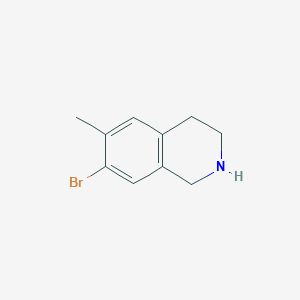
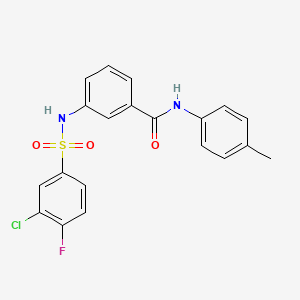
![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2637184.png)
